Ethene, 1,1-dichloro-2-(ethylsulfonyl)-

Description

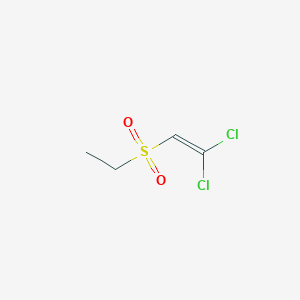

Structure

3D Structure

Properties

CAS No. |

70350-25-3 |

|---|---|

Molecular Formula |

C4H6Cl2O2S |

Molecular Weight |

189.06 g/mol |

IUPAC Name |

1,1-dichloro-2-ethylsulfonylethene |

InChI |

InChI=1S/C4H6Cl2O2S/c1-2-9(7,8)3-4(5)6/h3H,2H2,1H3 |

InChI Key |

YWTIAAMGTYSBLF-UHFFFAOYSA-N |

Canonical SMILES |

CCS(=O)(=O)C=C(Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for Ethene, 1,1 Dichloro 2 Ethylsulfonyl

Elaboration of 1,1-Dichloroethene Precursors

The formation of the 1,1-dichloroalkene structure is a critical first step. This can be approached through various methods, including the regioselective halogenation of alkene precursors or the use of powerful carbon-carbon bond-forming reactions like olefin metathesis.

Regioselective Dihalogenation Approaches to Ethene Scaffolds

While direct dihalogenation of ethene itself is not the primary route to the target molecule, the principles of regioselective halogenation are fundamental to creating the necessary precursors. Regioselective halogenation of various arenes and heterocycles has been successfully achieved using N-halosuccinimides in fluorinated alcohols, yielding a diverse range of halogenated compounds. acs.org These methods, while not directly applied to simple alkenes in the provided context, demonstrate the ability to control the position of halogen installation.

For the synthesis of a 1,1-dichloroethene scaffold, a more common approach involves the dehydrohalogenation of a 1,1,2-trichloroethane (B165190) precursor. Alternatively, the dehalogenation of 1,1,1,2-tetrachloro-2,2-difluoroethane (B1359812) using zinc powder is a known method for producing 1,1-dichloro-2,2-difluoroethylene, showcasing a related dehalogenation strategy. orgsyn.org

| Reagent/Catalyst | Substrate Type | Product Type | Reference |

| N-halosuccinimides | Arenes, Heterocycles | Halogenated arenes/heterocycles | acs.org |

| Zinc powder | 1,1,1,2-tetrachloro-2,2-difluoroethane | 1,1-dichloro-2,2-difluoroethylene | orgsyn.org |

Olefin Metathesis Routes for Dichloroalkene Synthesis

Olefin metathesis is a powerful reaction for the formation of carbon-carbon double bonds, involving the redistribution of alkene fragments catalyzed by metal complexes. wikipedia.org This reaction has industrial applications, such as the Shell higher olefin process (SHOP), and is synthetically valuable for ring-closing, cross-metathesis, and ring-opening metathesis polymerizations. wikipedia.orgorganic-chemistry.org The development of well-defined catalysts, such as those developed by Grubbs and Schrock, has significantly expanded the scope and functional group tolerance of this reaction. wikipedia.orgresearchgate.net

Specifically, cross-metathesis could be envisioned as a route to 1,1-dichloroalkenes. A kinetically controlled E-selective cross-metathesis has been demonstrated for the synthesis of E-alkenyl chlorides using a molybdenum-based catalyst. mit.edu This highlights the potential for olefin metathesis to not only form the desired alkene but also to control its stereochemistry. The reaction of a terminal olefin with a suitably substituted dichloroethene derivative in the presence of a metathesis catalyst could provide a direct entry to the desired 1,1-dichloroalkene scaffold. The efficiency of such a process would depend on the choice of catalyst and the specific substrates involved.

| Catalyst Type | Metathesis Reaction | Key Feature | Reference |

| Grubbs Catalysts (Ruthenium-based) | Various (RCM, Cross Metathesis) | High functional group tolerance | wikipedia.orgorganic-chemistry.org |

| Schrock Catalysts (Molybdenum-based) | Various (RCM, Cross Metathesis) | High activity, useful for sterically demanding substrates | wikipedia.orgorganic-chemistry.org |

| Molybdenum-based catalyst | Cross Metathesis | Kinetically controlled E-selectivity for alkenyl chlorides | mit.edu |

Stereoselective and Regioselective Introduction of the Ethylsulfonyl Moiety

With the 1,1-dichloroethene core in hand, the next critical step is the introduction of the ethylsulfonyl group. This can be achieved through several strategies, including direct sulfonylation, cross-coupling reactions, or the oxidation of a pre-installed sulfur-containing group.

Direct Sulfonylation Reactions on Activated Ethene Systems

The direct introduction of a sulfonyl group onto an alkene is a desirable and atom-economical approach. Catalyst-free sulfonylation of activated alkenes with sulfonyl hydrazides in water has been developed for the synthesis of mono-substituted ethyl sulfones. rsc.org This method proceeds under mild and environmentally friendly conditions. rsc.org The 1,1-dichloroethene system is considered an "activated" alkene due to the electron-withdrawing nature of the chlorine atoms, which could make it a suitable substrate for such a direct sulfonylation reaction.

Another approach involves the radical hydrosulfonylation of alkenes using sulfonyl chlorides. nih.gov This process can be initiated by visible light and a photoredox catalyst, generating a sulfonyl radical that adds to the alkene. nih.gov The regioselectivity of this addition would be a key consideration for its application in the synthesis of Ethene, 1,1-dichloro-2-(ethylsulfonyl)-.

| Method | Reagents | Key Feature | Reference |

| Catalyst-free sulfonylation | Activated alkene, Sulfonyl hydrazide | Environmentally benign (water as solvent) | rsc.org |

| Radical hydrosulfonylation | Alkene, Sulfonyl chloride, Photoredox catalyst | Visible-light initiated | nih.gov |

Cross-Coupling Methodologies for Carbon-Sulfur Bond Formation

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and provide a powerful means for constructing carbon-sulfur bonds. rsc.org Various metal catalysts, including palladium, copper, and iron, have been employed for the S-arylation and S-alkenylation of thiols with aryl and vinyl halides. rsc.orgorgsyn.org

In the context of synthesizing Ethene, 1,1-dichloro-2-(ethylsulfonyl)-, a cross-coupling reaction could be envisioned between a 1,1-dichloro-2-haloethene (where the halo is not chlorine, e.g., bromine or iodine) and an ethylthiolate salt. Subsequent oxidation of the resulting thioether would yield the desired sulfone. The development of photocatalytic methods for C-S bond formation offers a milder alternative to traditional transition metal-catalyzed reactions. orgsyn.org

| Catalyst System | Substrates | Product | Reference |

| Pd(OAc)2/DiPPF | Aryl halides, Thiols | Aryl thioethers | orgsyn.org |

| Iron-based catalysts | Aryl iodides, Thiols | Aryl thioethers | orgsyn.org |

| Ru(bpy)3Cl2·6H2O (photocatalyst) | Anilines, Thiophenols | Aromatic thioethers | orgsyn.org |

Oxidation of Thioether and Sulfinyl Precursors to Sulfones

The oxidation of thioethers to sulfones is a reliable and widely used transformation in organic synthesis. acsgcipr.org A variety of oxidizing agents can effect this transformation, with hydrogen peroxide being a particularly attractive option due to its environmental compatibility. acsgcipr.orggoogle.com The selectivity of the oxidation (i.e., stopping at the sulfoxide (B87167) or proceeding to the sulfone) can often be controlled by the reaction conditions and the choice of catalyst. researchgate.netrsc.orgorganic-chemistry.org

For the synthesis of Ethene, 1,1-dichloro-2-(ethylsulfonyl)-, a precursor molecule, 1,1-dichloro-2-(ethylthio)ethene, would first be synthesized, likely via one of the C-S bond-forming methods described previously. This thioether could then be oxidized to the target sulfone. The use of catalysts such as titanium-containing zeolites (e.g., TS-1) with hydrogen peroxide has been shown to be effective for the oxidation of thioethers to sulfones. researchgate.netrsc.org Other reagents, such as m-chloroperbenzoic acid (m-CPBA), are also commonly used for this purpose. organic-chemistry.org

| Oxidizing Agent | Catalyst/Conditions | Substrate | Product | Reference |

| Hydrogen Peroxide (H2O2) | TS-1 zeolite | Thioether | Sulfone | researchgate.netrsc.org |

| Hydrogen Peroxide (H2O2) | Tantalum carbide | Thioether | Sulfoxide | organic-chemistry.org |

| Hydrogen Peroxide (H2O2) | Niobium carbide | Thioether | Sulfone | organic-chemistry.org |

| m-chloroperbenzoic acid (m-CPBA) | - | β-Piperidinoethylsulfides | Vinylsulfone (via elimination) | organic-chemistry.org |

| Selectfluor | H2O | Thioethers | Sulfones | organic-chemistry.org |

Advanced Catalytic Approaches in Ethene, 1,1-dichloro-2-(ethylsulfonyl)- Synthesis

Modern synthetic chemistry offers a range of catalytic methods that are hypothetically applicable to the synthesis of Ethene, 1,1-dichloro-2-(ethylsulfonyl)-. These approaches, utilizing both transition metals and organocatalysts, provide powerful tools for forming the key carbon-sulfur bond and for introducing stereochemical complexity in related structures.

Transition metal catalysis represents a cornerstone for the formation of C-S bonds, providing efficient routes to vinyl sulfones from vinyl halides. Palladium- and copper-based systems are particularly prominent in this context.

A plausible and highly effective strategy for synthesizing the target compound is the palladium-catalyzed coupling of a sulfinic acid salt with a suitable vinyl halide. organic-chemistry.org Specifically, 1,1-dichloroethene could serve as the vinyl halide precursor, reacting with sodium ethanesulfinate (B1267084) in the presence of a palladium catalyst. Research on analogous systems has shown that the use of specific ligands, such as Xantphos, is often crucial for the reaction's success. acs.org Xantphos is a rigid bidentate ligand with a wide bite angle that facilitates the desired catalytic cycle. acs.org The reaction conditions typically involve a palladium source like Pd₂(dba)₃, a base such as cesium carbonate, and often a phase-transfer agent like tetrabutylammonium (B224687) chloride (ⁿBu₄NCl) to enhance reactivity. acs.org

Copper-catalyzed reactions also provide a viable alternative for the synthesis of vinyl sulfones. organic-chemistry.org These methods can involve the coupling of sulfinic acid salts with vinyl bromides or iodides, often facilitated by ligands like 2,2'-bipyridine (B1663995) or various diamines. organic-chemistry.orgorganic-chemistry.org Furthermore, copper catalysis can be employed in the hydrosulfonylation of alkynes, where a sulfonyl group and a hydrogen atom are added across the triple bond, offering another potential, albeit less direct, route to the vinyl sulfone core structure. organic-chemistry.org Nickel-catalyzed reactions have also emerged for the functionalization of 1,3-enynes and gem-dichloroalkenes, highlighting the versatility of transition metals in forming complex sulfone-containing molecules. rsc.orgnih.gov

| Catalyst System | Vinyl Halide Substrate | Sulfinate Salt | Typical Conditions | Yield | Reference |

| Pd₂(dba)₃ / Xantphos | Aryl/Vinyl Iodides | Sodium p-toluenesulfinate | Cs₂CO₃, ⁿBu₄NCl, Toluene, 80 °C | Good to Excellent | acs.org |

| Pd₂(dba)₃ / Xantphos | Aryl/Vinyl Bromides | Sodium p-toluenesulfinate | Cs₂CO₃, Toluene, 120 °C | Good to Excellent | acs.org |

| CuI / bpy | Alkenes | Sodium arenesulfinates | O₂, various solvents | Good | organic-chemistry.org |

| CuCl / L3 Ligand | Terminal Alkynes | Sodium arenesulfinates | Air, various solvents | Good | organic-chemistry.org |

This table presents data for analogous transition metal-catalyzed vinyl sulfone syntheses.

While Ethene, 1,1-dichloro-2-(ethylsulfonyl)- is an achiral molecule, its vinyl sulfone moiety makes it an excellent Michael acceptor for use in asymmetric organocatalysis to generate chiral derivatives. wikipedia.org Organocatalysis avoids the use of metals and often proceeds under mild conditions to create stereogenic centers with high enantioselectivity.

The primary strategy involves the asymmetric conjugate addition of a nucleophile to the activated double bond of the vinyl sulfone. Chiral amines, particularly those derived from cinchona alkaloids or proline, are effective catalysts for this transformation. rsc.orgnih.gov For example, the addition of ketones or aldehydes to a generic vinyl sulfone can be catalyzed by a chiral primary amine. nih.gov The mechanism typically proceeds through the formation of a transient enamine from the catalyst and the ketone/aldehyde nucleophile. rsc.org This enamine then attacks the vinyl sulfone in a stereocontrolled manner, directed by the chiral scaffold of the catalyst, before hydrolyzing to release the chiral product and regenerate the catalyst.

Similarly, the conjugate addition of 1,3-dicarbonyl compounds to β-arylvinyl triflones has been achieved with high enantioselectivity using tertiary amino-thiourea organocatalysts, such as the Takemoto catalyst. nih.gov This demonstrates that strongly electron-withdrawing sulfonyl groups effectively activate the double bond for such additions. nih.gov By applying this logic, Ethene, 1,1-dichloro-2-(ethylsulfonyl)- could react with various carbon nucleophiles in the presence of an appropriate organocatalyst to yield chiral products bearing a new stereocenter adjacent to the sulfonyl group.

| Organocatalyst | Nucleophile | Michael Acceptor | ee (%) | Yield (%) | Reference |

| Cinchona Alkaloid-derived Primary Amine | Ketones | Phenyl vinyl sulfone | up to 96% | up to 99% | nih.gov |

| Takemoto Catalyst Analogue | Dimethyl malonate | β-Phenylvinyl triflone | 93% | 96% | nih.gov |

| Diaminomethylenemalononitrile | Aldehydes | Phenyl vinyl sulfone | up to 99% | up to 99% | researchgate.net |

This table showcases results for asymmetric organocatalytic Michael additions to representative vinyl sulfones and related activated alkenes.

Protecting Group Chemistry and Dechlorination/Rearrangement Strategies

In the context of a multi-step synthesis, protecting group chemistry may be employed to mask reactive functional groups, while dechlorination or rearrangement reactions could serve as key strategic steps to modify the molecular scaffold.

Thiols are common precursors to sulfones but are susceptible to unwanted oxidation. thieme-connect.de In synthetic sequences where harsh conditions are required for other transformations, the precursor ethanethiol (B150549) could be protected. Common thiol protecting groups include S-alkyl derivatives, such as the acid-labile S-tert-butyl group. thieme-connect.de However, for more direct synthetic routes, such as the oxidation of the corresponding sulfide (B99878), protection is often unnecessary.

Selective functionalization or removal of one of the chlorine atoms in the 1,1-dichloro moiety is a significant synthetic challenge. While complete reductive dechlorination is common, selective mono-dechlorination is difficult. However, transition metal-catalyzed reactions can differentiate the two chlorine atoms. For instance, palladium-catalyzed monoalkylation of 1,1-dichloroalkenes with organozinc reagents has been reported, demonstrating that one chlorine can be selectively substituted while the other remains, leading to a (Z)-vinyl chloride. acs.org This type of selective functionalization is more synthetically useful than simple reduction.

Synthetically useful rearrangement reactions for dichlorovinyl sulfones are not widely documented. However, related 2-chlorovinyl sulfones are known to undergo substitution reactions where the chlorine atom is displaced by various nucleophiles. researchgate.net Radical-mediated thiodesulfonylation reactions have also been developed, where the sulfonyl group itself is replaced by a thiol, offering a pathway to vinyl sulfides from vinyl sulfones. nih.gov

Development of Novel High-Yield Synthetic Pathways

The development of new, efficient, and high-yield pathways is a central goal in synthetic chemistry. For Ethene, 1,1-dichloro-2-(ethylsulfonyl)-, several plausible modern and classical routes can be proposed that aim for high efficiency and operational simplicity.

Pathway A: Nucleophilic Substitution followed by Oxidation

A robust and likely high-yielding pathway involves a two-step sequence starting from trichloroethylene.

Nucleophilic Substitution: Trichloroethylene reacts with a sulfur nucleophile, such as sodium ethanethiolate (NaSEt), in a substitution-elimination reaction to form the intermediate sulfide, Ethene, 1,1-dichloro-2-(ethylthio)-.

Oxidation: The resulting vinyl sulfide is then oxidized to the target sulfone. This oxidation is typically achieved with high efficiency using common oxidants like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂), often with a catalyst. organic-chemistry.org This oxidation step is generally clean and high-yielding. organic-chemistry.org

Pathway B: Elimination from a Saturated Precursor

Another classical and effective strategy is based on an elimination reaction.

Precursor Synthesis: A saturated precursor, such as 1,1,2-trichloro-2-(ethylsulfonyl)ethane, is synthesized first. This could potentially be achieved by the radical addition of an ethylsulfonyl halide to vinylidene chloride.

Elimination: The precursor is then treated with a base (e.g., triethylamine (B128534) or DBU) to induce the elimination of one equivalent of hydrogen chloride (HCl), forming the desired C=C double bond and yielding the final product.

Pathway C: Direct Catalytic Sulfonylation

As detailed in section 2.3.1, a modern and convergent approach would be the direct, one-step transition metal-catalyzed cross-coupling of 1,1-dichloroethene with sodium ethanesulfinate. organic-chemistry.orgacs.org A palladium/Xantphos system could mediate this transformation, potentially offering a highly atom-economical and efficient route that avoids the multiple steps of the other pathways. acs.org

Mechanistic Organic Chemistry of Ethene, 1,1 Dichloro 2 Ethylsulfonyl

Detailed Reaction Mechanisms of Electrophilic and Nucleophilic Additions to the Double Bond

The electron-poor nature of the double bond in "Ethene, 1,1-dichloro-2-(ethylsulfonyl)-" makes it susceptible to nucleophilic attack while being deactivated towards electrophilic addition.

Electrophilic Addition:

Due to the potent electron-withdrawing effects of the geminal dichloro and ethylsulfonyl groups, the π-electron density of the double bond is severely diminished. Consequently, "Ethene, 1,1-dichloro-2-(ethylsulfonyl)-" is expected to be highly unreactive towards common electrophiles. Typical electrophilic addition reactions, which are characteristic of electron-rich alkenes, are unlikely to occur under standard conditions. If an electrophilic attack were to happen under forcing conditions, it would proceed through a highly unstable carbocation intermediate, further disfavoring this pathway.

Nucleophilic Addition (Michael Addition):

In contrast to its inertness towards electrophiles, the double bond in "Ethene, 1,1-dichloro-2-(ethylsulfonyl)-" is an excellent Michael acceptor. The strong electron-withdrawing nature of the substituents polarizes the double bond, creating a significant partial positive charge on the C-2 carbon, making it highly electrophilic and susceptible to attack by nucleophiles.

The generally accepted mechanism for the Michael addition of a nucleophile (Nu⁻) to a vinyl sulfone proceeds in a two-step process:

Nucleophilic Attack: The nucleophile attacks the β-carbon (C-2) of the double bond, leading to the formation of a resonance-stabilized carbanion intermediate. The negative charge is delocalized over the α-carbon and the oxygen atoms of the sulfonyl group.

Protonation: The carbanion intermediate is then protonated by a proton source, typically the solvent or a conjugate acid of the basic catalyst, to yield the final addition product.

The proposed mechanism for the nucleophilic attack on vinyl sulfones suggests that the nucleophilic cysteine residue attacks the β-carbon of the vinyl group, and a conserved histidine active site residue protonates the α-carbon of this covalent adduct to prevent the reversal of the addition. researchgate.net

Kinetics of Nucleophilic Addition:

| Reactant 1 | Reactant 2 | Relative Rate | Reference |

| Ethyl Vinyl Sulfone | Hexanethiol | ~7 | rsc.org |

| Hexyl Acrylate | Hexanethiol | 1 | rsc.org |

Thermodynamics of Nucleophilic Addition:

The Michael addition to vinyl sulfones is generally a thermodynamically favorable process. The formation of two new sigma bonds at the expense of one pi bond is enthalpically driven. The high stability of the resulting addition product also contributes to the favorable thermodynamics. The equilibrium of the reaction typically lies far to the side of the product, especially with soft nucleophiles.

The stereochemical outcome of addition reactions to the double bond of "Ethene, 1,1-dichloro-2-(ethylsulfonyl)-" would be of significant interest if the subsequent carbon atom (C-2) becomes a stereocenter upon addition. The approach of the nucleophile to the planar double bond can occur from either face. In the absence of any chiral influence, a racemic mixture of products would be expected.

However, if a chiral catalyst or a chiral nucleophile is employed, diastereoselective or enantioselective additions can be achieved. For example, organocatalytic asymmetric Michael additions of aldehydes to vinyl sulfones have been shown to proceed with exceptional enantioselectivity. nih.gov The stereochemistry of the addition is influenced by the formation of a transient chiral enamine, which directs the approach of the vinyl sulfone.

In radical-mediated additions, the stereochemistry can also be controlled. For instance, the radical-mediated thiodesulfonylation of vinyl sulfones has been observed to proceed with a high degree of stereoselectivity, predominantly yielding the E isomer regardless of the stereochemistry of the starting vinyl sulfone. nih.gov This suggests that the intermediate radical undergoes rapid isomerization to the more stable trans configuration before the final product is formed.

Rearrangement Pathways Involving the Sulfonyl Group

While there is no specific literature on sigmatropic rearrangements of "Ethene, 1,1-dichloro-2-(ethylsulfonyl)-", the general principles of pericyclic reactions can be considered. The presence of the double bond and the sulfonyl group could potentially allow for certain types of sigmatropic rearrangements under thermal or photochemical conditions, although the high degree of substitution and electronic demand of the substituents might impose significant energetic barriers.

Cyclization reactions initiated by nucleophilic or radical addition to the double bond are plausible. If the attacking nucleophile or radical contains a suitable functional group, subsequent intramolecular reaction could lead to the formation of a cyclic product.

"Ethene, 1,1-dichloro-2-(ethylsulfonyl)-" can be viewed as a potential precursor for elimination reactions, particularly if it is first converted to a suitable substrate, for example, by the addition of a nucleophile. The resulting saturated adduct would contain good leaving groups (chlorine atoms) and an activating sulfonyl group.

Base-catalyzed elimination of HCl from related 2-chloroethyl sulfones is a known process. publish.csiro.au The electron-withdrawing sulfone group increases the acidity of the protons on the adjacent carbon, facilitating their abstraction by a base and subsequent elimination of a chloride ion to form a vinyl sulfone. In the case of an adduct of "Ethene, 1,1-dichloro-2-(ethylsulfonyl)-", the presence of two chlorine atoms on the same carbon could lead to the elimination of one or both, potentially forming a chloro-substituted vinyl sulfone or an acetylenic sulfone.

Competition between substitution and elimination reactions is a common feature in the chemistry of haloalkanes. For a saturated adduct of "Ethene, 1,1-dichloro-2-(ethylsulfonyl)-", nucleophilic substitution of the chlorine atoms could compete with elimination. The outcome would depend on the nature of the nucleophile/base, the solvent, and the reaction temperature. Strong, sterically hindered bases tend to favor elimination, while less hindered, good nucleophiles favor substitution. According to Zaitsev's rule, in elimination reactions, the more substituted (and therefore more stable) alkene is typically the major product. masterorganicchemistry.comlibretexts.orglibretexts.org

Radical Reactions and Their Mechanistic Implications

The electron-deficient nature of the double bond in "Ethene, 1,1-dichloro-2-(ethylsulfonyl)-" also makes it a good substrate for radical addition reactions. The addition of a radical to the double bond would generate a new radical intermediate that is stabilized by the adjacent sulfonyl and dichloro groups.

The general mechanism for a radical addition involves three steps:

Initiation: Formation of radicals from a radical initiator.

Propagation: The radical adds to the double bond of the vinyl sulfone to form a new radical intermediate. This intermediate then reacts with another molecule to propagate the chain.

Termination: Combination of two radicals to form a non-radical species.

Radical additions to vinyl sulfones are well-documented and can be achieved using various radical sources. chemistryviews.org Tin-free methods for radical conjugate addition onto vinyl sulfones have also been developed. chemistryviews.org The stereochemical outcome of such additions can be influenced by the reaction conditions and the nature of the radical. As mentioned earlier, radical-mediated thiodesulfonylation of vinyl sulfones often proceeds with high E-selectivity. nih.gov

Homolytic Cleavage and Radical Chain Reactions

"Ethene, 1,1-dichloro-2-(ethylsulfonyl)-" is a notable participant in radical chain reactions, where the homolytic cleavage of bonds is a central feature. This compound serves as an effective radical trap. The generally accepted mechanism involves the addition of a radical species to the double bond of the dichlorovinyl group.

This addition is followed by a rapid elimination of an ethylsulfonyl radical (•SO₂Et). This expelled radical is unstable and undergoes further fragmentation, breaking down into sulfur dioxide (SO₂) and an ethyl radical (•Et). The newly formed ethyl radical can then act as a chain carrier by reacting with another molecule, thus propagating the radical chain.

A key application of this reactivity is in the vinylation of xanthates. In these reactions, a radical generated from a xanthate precursor adds to "Ethene, 1,1-dichloro-2-(ethylsulfonyl)-". The subsequent expulsion of the ethylsulfonyl radical and its fragmentation propagates the chain, leading to the formation of a new carbon-carbon bond and the transfer of the dichlorovinyl group. The reaction sequence can be summarized as follows:

| Step | Description | Reactants | Intermediates/Products |

| Initiation | Generation of an initial radical (R•) from an initiator. | Initiator | R• |

| Propagation 1 | Addition of the radical (R•) to the double bond of "Ethene, 1,1-dichloro-2-(ethylsulfonyl)-". | R•, CCl₂=CHSO₂Et | R-CCl₂-C•HSO₂Et |

| Propagation 2 | Elimination of an ethylsulfonyl radical. | R-CCl₂-C•HSO₂Et | R-CCl=CH₂ + •SO₂Et |

| Propagation 3 | Fragmentation of the ethylsulfonyl radical. | •SO₂Et | SO₂ + •Et |

| Propagation 4 | Reaction of the ethyl radical with a xanthate to regenerate the initial radical type. | •Et, R-Xanthate | Et-Xanthate + R• |

| Termination | Combination of any two radical species. | R•, •Et, etc. | Non-radical products |

This process highlights the utility of "Ethene, 1,1-dichloro-2-(ethylsulfonyl)-" in transforming radical intermediates into synthetically useful dichlorovinyl compounds.

Electron Transfer Initiated Processes

Currently, there is a lack of specific research in the scientific literature detailing electron transfer initiated processes involving "Ethene, 1,1-dichloro-2-(ethylsulfonyl)-". While electron transfer is a fundamental process in organic chemistry that can initiate radical reactions, dedicated studies on this particular initiation pathway for this compound have not been reported.

Solvent Effects and Reaction Catalysis in Ethene, 1,1-dichloro-2-(ethylsulfonyl)- Transformations

The influence of solvents on radical reactions can be significant, affecting reaction rates and product distribution. canada.carsc.org However, specific studies detailing the solvent effects on transformations involving "Ethene, 1,1-dichloro-2-(ethylsulfonyl)-" are not extensively documented. General principles suggest that the choice of solvent can influence the solubility of reactants and the stability of radical intermediates. For instance, some photochemical reactions involving related vinyl sulfones have been carried out in ethyl acetate. d-nb.info

Similarly, while catalysis is crucial in many organic reactions, specific catalytic systems developed for the transformations of "Ethene, 1,1-dichloro-2-(ethylsulfonyl)-" are not widely reported. General catalytic approaches for radical reactions involving vinyl sulfones include the use of photoredox and nickel dual catalysis for reductive coupling reactions. acs.org However, the application of these specific systems to "Ethene, 1,1-dichloro-2-(ethylsulfonyl)-" has not been explicitly described.

Computational Chemistry in Elucidating Reaction Mechanisms

Computational chemistry provides powerful tools for understanding reaction mechanisms, including the characterization of transition states and the mapping of reaction pathways. However, a review of the current literature indicates a lack of specific computational studies focused on "Ethene, 1,1-dichloro-2-(ethylsulfonyl)-". The following subsections describe the potential application of these methods, drawing on studies of analogous vinyl sulfone compounds to illustrate the methodologies.

Transition State Characterization and Reaction Barrier Calculations

For a given reaction of "Ethene, 1,1-dichloro-2-(ethylsulfonyl)-", computational methods such as Density Functional Theory (DFT) could be employed to locate and characterize the transition state structures. This would involve calculating the vibrational frequencies to confirm the presence of a single imaginary frequency corresponding to the reaction coordinate. From the energies of the reactants and the transition state, the activation energy (reaction barrier) can be calculated, providing insight into the reaction kinetics. For example, DFT studies on the copolymerization of methyl vinyl sulfone have been used to determine the energetics of monomer insertion, which is a key factor in polymerization kinetics. mdpi.comsemanticscholar.org

Reaction Pathway Mapping and Energy Landscape Analysis

By mapping the potential energy surface, computational chemistry can elucidate the entire reaction pathway, including the identification of intermediates and competing pathways. This analysis provides a comprehensive understanding of the reaction mechanism. For analogous molecules like divinyl sulfone, computational methods have been used to determine the most stable conformations and to analyze their vibrational spectra, which are foundational steps before mapping a reactive energy landscape. unlp.edu.arnih.gov A full energy landscape analysis for a reaction involving "Ethene, 1,1-dichloro-2-(ethylsulfonyl)-" would reveal the relative energies of all stationary points (reactants, intermediates, transition states, and products), offering a complete thermodynamic and kinetic profile of the transformation.

Theoretical and Computational Chemistry Studies of Ethene, 1,1 Dichloro 2 Ethylsulfonyl

Quantum Chemical Characterization of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into the distribution of electrons and the nature of the chemical bonds, which in turn dictate the molecule's reactivity and physical properties.

Density Functional Theory (DFT) Investigations of Molecular Orbitals and Electron Density

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For a molecule like Ethene, 1,1-dichloro-2-(ethylsulfonyl)-, a DFT study would typically calculate the energies and shapes of the molecular orbitals (MOs). This would include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the energies of which are crucial for predicting chemical reactivity.

The electron density distribution, another key output of DFT calculations, would reveal the regions of high and low electron concentration within the molecule. This information helps in identifying electrophilic and nucleophilic sites. A hypothetical data table for such a study would include:

| Molecular Orbital | Energy (eV) |

| LUMO+1 | Data not available |

| LUMO | Data not available |

| HOMO | Data not available |

| HOMO-1 | Data not available |

| This table is illustrative. No actual data is available for Ethene, 1,1-dichloro-2-(ethylsulfonyl)-. |

Ab Initio Calculations of Ground State Geometries and Energetics

Ab initio methods are another class of quantum chemical calculations that are based on first principles, without the use of empirical parameters. These calculations would be employed to determine the most stable three-dimensional arrangement of atoms in the ground state of Ethene, 1,1-dichloro-2-(ethylsulfonyl)-, providing precise bond lengths, bond angles, and dihedral angles.

Furthermore, these calculations would yield the total electronic energy of the molecule, which is a measure of its stability. A hypothetical table summarizing these findings would look like this:

| Parameter | Calculated Value |

| C=C Bond Length (Å) | Data not available |

| C-S Bond Length (Å) | Data not available |

| C-Cl Bond Length (Å) | Data not available |

| C-C-S Bond Angle (°) | Data not available |

| Total Energy (Hartree) | Data not available |

| This table is illustrative. No actual data is available for Ethene, 1,1-dichloro-2-(ethylsulfonyl)-. |

Conformational Analysis and Rotational Isomerism

Molecules with single bonds can rotate, leading to different spatial arrangements of atoms known as conformations. Conformational analysis is the study of the energies and stabilities of these different conformations.

Potential Energy Surface Scans and Identification of Stable Conformers

To investigate the conformational landscape of Ethene, 1,1-dichloro-2-(ethylsulfonyl)-, a potential energy surface (PES) scan would be performed. This involves systematically rotating one or more dihedral angles in the molecule and calculating the energy at each step. The resulting plot of energy versus dihedral angle would reveal energy minima, corresponding to stable conformers, and energy maxima, corresponding to transition states between conformers.

Influence of Steric and Electronic Effects on Conformation

The relative stabilities of the different conformers of Ethene, 1,1-dichloro-2-(ethylsulfonyl)- would be governed by a combination of steric and electronic effects. Steric hindrance occurs when bulky groups are in close proximity, leading to a higher energy conformation. Electronic effects, such as dipole-dipole interactions and hyperconjugation, can also play a significant role in stabilizing or destabilizing certain conformations. A detailed computational study would quantify these effects to explain the preferred shapes of the molecule.

Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecule. By solving Newton's equations of motion for the atoms in the system, MD simulations can model how the molecule moves, vibrates, and interacts with its environment over time.

For Ethene, 1,1-dichloro-2-(ethylsulfonyl)-, an MD simulation could provide insights into its flexibility and how it interacts with other molecules, such as solvents or biological macromolecules. This would be particularly valuable for understanding its behavior in a condensed phase. The simulation would track the trajectories of all atoms, allowing for the analysis of various properties, including intermolecular interaction energies and radial distribution functions, which describe the probability of finding another molecule at a certain distance.

Self-Assembly and Aggregation Prediction

There is no available research predicting the self-assembly and aggregation behavior of "Ethene, 1,1-dichloro-2-(ethylsulfonyl)-" through computational modeling. Such studies would explore the intermolecular forces and potential for the molecules to form larger, organized structures in various media.

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

No computational studies predicting the spectroscopic parameters (e.g., NMR, IR, UV-Vis spectra) of "Ethene, 1,1-dichloro-2-(ethylsulfonyl)-" and correlating them with experimental data could be found. These types of studies are valuable for confirming the structure of a compound and understanding its electronic transitions.

Advanced Spectroscopic Characterization of Ethene, 1,1 Dichloro 2 Ethylsulfonyl

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is a critical analytical technique for the precise determination of molecular weights and the elucidation of elemental compositions of chemical compounds.

The elemental composition of Ethene, 1,1-dichloro-2-(ethylsulfonyl)- is C₄H₆Cl₂O₂S. The theoretical exact mass, calculated from the most abundant isotopes of its constituent elements (¹²C, ¹H, ³⁵Cl, ¹⁶O, ³²S), provides a highly accurate mass value that can be experimentally verified by HRMS to confirm its elemental formula.

Based on its molecular formula, the theoretical monoisotopic mass of Ethene, 1,1-dichloro-2-(ethylsulfonyl)- has been calculated. This value is instrumental for its identification in complex mixtures with high confidence.

Table 1: Theoretical Exact Mass of Ethene, 1,1-dichloro-2-(ethylsulfonyl)-

| Molecular Formula | Isotope | Atomic Mass (Da) | Count | Total Mass (Da) |

|---|---|---|---|---|

| C₄H₆Cl₂O₂S | ¹²C | 12.000000 | 4 | 48.000000 |

| ¹H | 1.007825 | 6 | 6.046950 | |

| ³⁵Cl | 34.968853 | 2 | 69.937706 | |

| ¹⁶O | 15.994915 | 2 | 31.989830 | |

| ³²S | 31.972071 | 1 | 31.972071 |

| Total | | | | 187.946557 |

Note: This table presents the calculated theoretical exact mass. As of this writing, specific experimental HRMS data for Ethene, 1,1-dichloro-2-(ethylsulfonyl)- has not been reported in publicly accessible scientific literature.

Tandem mass spectrometry (MS/MS) is a powerful technique used to fragment a pre-selected ion (the precursor ion) and analyze the resulting fragment ions (product ions). This provides valuable information about the compound's structure.

A comprehensive search of scientific databases and literature did not yield any specific experimental studies on the tandem mass spectrometry and fragmentation pathways of Ethene, 1,1-dichloro-2-(ethylsulfonyl)-. Therefore, a detailed analysis of its fragmentation patterns cannot be provided at this time.

X-ray Diffraction Analysis for Solid-State Molecular Architecture

X-ray diffraction is an essential method for determining the three-dimensional arrangement of atoms within a crystalline solid.

Single crystal X-ray crystallography allows for the unambiguous determination of a molecule's structure, including bond lengths, bond angles, and stereochemistry, as well as how the molecules are arranged in the crystal lattice.

Despite a thorough search of crystallographic databases, including the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD), no single crystal X-ray diffraction data for Ethene, 1,1-dichloro-2-(ethylsulfonyl)- has been found. Consequently, information regarding its absolute configuration and crystal packing is not available.

Powder X-ray diffraction (PXRD) is a technique used to analyze the crystalline nature of a bulk sample and to identify different crystalline forms, known as polymorphs.

No published powder X-ray diffraction patterns or studies on the polymorphism of Ethene, 1,1-dichloro-2-(ethylsulfonyl)- were identified during a comprehensive literature and database search.

Analytical Methodologies for Ethene, 1,1 Dichloro 2 Ethylsulfonyl

Chromatographic Separation and Detection

Chromatography is the cornerstone for the analysis of Ethene, 1,1-dichloro-2-(ethylsulfonyl)-. The choice between gas and liquid chromatography depends on the compound's volatility and thermal stability, as well as the nature of the sample matrix.

Gas chromatography is a primary technique for the analysis of volatile and thermally stable compounds. Given its structure, Ethene, 1,1-dichloro-2-(ethylsulfonyl)- is expected to be amenable to GC analysis. The selection of a detector is critical for achieving the desired sensitivity and selectivity.

Flame Ionization Detection (FID) : FID is a universal detector for organic compounds. While it would respond to Ethene, 1,1-dichloro-2-(ethylsulfonyl)-, its sensitivity may be limited compared to more selective detectors, especially in complex matrices. GC-FID is a robust technique often used for initial screening and when high concentrations of the analyte are expected. cdc.gov

Electron Capture Detection (ECD) : The presence of two chlorine atoms on the molecule makes it highly suitable for detection by ECD. This detector is exceptionally sensitive to halogenated compounds. The high electron affinity of the chlorine atoms would produce a strong signal, enabling trace-level detection of Ethene, 1,1-dichloro-2-(ethylsulfonyl)- in environmental or biological samples.

The choice of capillary column is also crucial. A non-polar or mid-polarity column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase, would likely be effective for separating this compound based on its boiling point.

Table 1: Exemplar GC Conditions for Structurally Related Halogenated Compounds

| Parameter | Condition for 1,1-Dichloroethane | Condition for 1,2-Dichloroethane |

| Technique | GC-FID | GC-MS |

| Sample Preparation | Dynamic headspace analyzer | Thermal desorption |

| Column | Capillary | Adsorption tube with Chromosorb 106 |

| Detection Limit | Nanogram levels | 0.009 mg/m³ (LOQ) |

| Reference | Uehori et al. (1987) cdc.gov | DGUV Information 213-548 publisso.de |

For samples where the compound may degrade at high temperatures or for analysis in complex aqueous matrices, High-Performance Liquid Chromatography (HPLC) is a valuable alternative to GC.

UV-Vis Detection : The ethylenic double bond and the sulfonyl group in Ethene, 1,1-dichloro-2-(ethylsulfonyl)- are chromophores that absorb ultraviolet (UV) light. This allows for sensitive and selective detection using a UV-Vis detector, typically in the range of 200-250 nm. The method's specificity can be enhanced by monitoring at the wavelength of maximum absorbance (λmax).

Refractive Index (RI) Detection : An RI detector is a universal detector that responds to changes in the refractive index of the mobile phase due to the presence of the analyte. While less sensitive than UV-Vis detection, it can be employed when the compound has a poor chromophore or when a suitable mobile phase that is transparent in the UV region cannot be found.

Reversed-phase HPLC, using a C18 or C8 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would be the standard approach for separating this moderately polar compound.

Enantiomeric separation is a specialized chromatographic technique used to separate chiral molecules, which are non-superimposable mirror images of each other. This is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer. nih.govnih.gov However, the molecular structure of Ethene, 1,1-dichloro-2-(ethylsulfonyl)- (Cl₂C=CHSO₂CH₂CH₃) is achiral. It lacks a stereocenter, and the presence of two identical chlorine substituents on one of the double-bonded carbons prevents the existence of geometric isomers. Therefore, enantiomeric separation techniques are not applicable to this compound. researchgate.netresearchgate.net

Coupled Chromatographic-Spectrometric Techniques

Combining the separation power of chromatography with the identification capabilities of mass spectrometry provides a definitive analytical approach. These hyphenated techniques are essential for unambiguous identification and precise quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of volatile compounds. mdpi.com After separation on the GC column, the analyte enters the mass spectrometer, where it is ionized (typically by electron ionization) and fragmented. The resulting mass spectrum, which shows the mass-to-charge ratio of the fragments, serves as a chemical fingerprint for identification. nih.gov

For Ethene, 1,1-dichloro-2-(ethylsulfonyl)-, GC-MS provides:

Qualitative Analysis : Unambiguous identification by matching the acquired mass spectrum with a reference spectrum from a library or standard. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) would be a key feature in the mass spectrum, aiding in identification.

Quantitative Analysis : By operating the mass spectrometer in selected ion monitoring (SIM) mode, the instrument can be set to detect only specific fragment ions characteristic of the target compound. This significantly improves sensitivity and selectivity, allowing for accurate quantification even at very low concentrations in complex samples. publisso.de

Table 2: GC-MS Analysis Parameters for Related Dichloro-Compounds

| Parameter | Method for 1,1-Dichloroethane in Water | Method for 1,3-Dichloro-2-propanol in Water |

| Technique | GC-MS | GC-MS |

| Sample Preparation | Purge-and-trap | Liquid-liquid extraction with ethyl acetate |

| Ionization Mode | Not specified | Not specified |

| Detection | Mass Spectrometry | Mass Spectrometry |

| Quantification Limit | Not detected | 0.1 µg/L |

| Reference | EPA Method nih.gov | Szinicz et al. nih.gov |

For analyzing Ethene, 1,1-dichloro-2-(ethylsulfonyl)- in complex biological or environmental matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is often the method of choice. nih.govlcms.cz This technique is particularly useful for non-volatile or thermally labile compounds and offers exceptional sensitivity and specificity. nih.govresearchgate.net

The process involves:

HPLC Separation : The compound is first separated from matrix components using reversed-phase HPLC.

Ionization : The eluent from the HPLC is directed to an ion source, typically electrospray ionization (ESI), where the molecules are converted into gas-phase ions.

Tandem Mass Spectrometry (MS/MS) : In the mass spectrometer, a specific precursor ion corresponding to the protonated or deprotonated molecule is selected. This ion is then fragmented, and a specific product ion is monitored. This process, known as multiple reaction monitoring (MRM), is highly selective and minimizes interferences from the sample matrix, allowing for reliable quantification at trace levels.

LC-MS/MS is the gold standard for biomonitoring and environmental analysis due to its ability to handle complex samples with minimal cleanup and its high degree of accuracy and precision. nih.gov

Advanced Spectroscopic Methods in Analytical Detection

Advanced spectroscopic methods are indispensable for the unambiguous identification and structural elucidation of "Ethene, 1,1-dichloro-2-(ethylsulfonyl)-". These techniques provide detailed information about the molecular weight, elemental composition, and chemical environment of the atoms within the molecule.

Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) stands as a powerful tool for the analysis of "Ethene, 1,1-dichloro-2-(ethylsulfonyl)-" due to its exceptional mass accuracy and ultra-high resolution. nih.govwikipedia.org This technique can distinguish between ions with very similar mass-to-charge ratios, which is crucial for the confident identification of the target analyte in complex mixtures. nih.gov

The operational principle of FT-ICR MS involves the trapping of ions in a Penning trap, which utilizes a strong, uniform magnetic field and a weak electrostatic quadrupolar field. wikipedia.org The trapped ions are excited into a coherent cyclotron motion by a radiofrequency pulse. The subsequent image current produced by the orbiting ions is detected and then converted from a time-domain signal to a frequency-domain signal via a Fourier transform. The resulting spectrum provides a highly accurate mass measurement.

For "Ethene, 1,1-dichloro-2-(ethylsulfonyl)-", with a molecular formula of C4H6Cl2O2S, the expected high-resolution mass spectrum would allow for the confirmation of its elemental composition with sub-ppm mass accuracy. This level of precision is critical in differentiating it from other compounds that may have the same nominal mass.

Table 1: Theoretical Isotopic Distribution for [C4H6Cl2O2S]+

| Mass (m/z) | Relative Abundance (%) |

|---|---|

| 187.9522 | 100.00 |

| 189.9493 | 64.97 |

Note: This table represents a theoretical isotopic pattern. Actual results may vary based on instrumental conditions.

The high resolving power of FT-ICR MS is also beneficial for fragmentation studies (MS/MS), which can provide further structural information to confirm the identity of the compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the structural elucidation and purity assessment of "Ethene, 1,1-dichloro-2-(ethylsulfonyl)-". epa.gov By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical structure, connectivity, and environment of atoms within a molecule. epa.gov For this compound, both ¹H NMR and ¹³C NMR would be essential.

In a hypothetical ¹H NMR spectrum of "Ethene, 1,1-dichloro-2-(ethylsulfonyl)-", one would expect to observe signals corresponding to the ethyl group and the vinylic proton. The ethyl group would likely present as a triplet for the methyl protons and a quartet for the methylene (B1212753) protons, arising from spin-spin coupling. The chemical shift of the vinylic proton would be influenced by the presence of the electron-withdrawing sulfonyl group and the two chlorine atoms.

Similarly, a ¹³C NMR spectrum would show distinct signals for the two carbons of the ethyl group, the vinylic carbon, and the dichlorinated vinylic carbon. The chemical shifts would provide insight into the electronic environment of each carbon atom.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for Ethene, 1,1-dichloro-2-(ethylsulfonyl)-

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| =CH- | 6.5 - 7.5 | 130 - 140 |

| -SO₂-CH₂- | 3.0 - 3.5 | 50 - 60 |

| -CH₃ | 1.2 - 1.5 | 10 - 20 |

Note: These are predicted chemical shift ranges based on analogous structures and may vary depending on the solvent and experimental conditions.

NMR is also a powerful tool for quantitative analysis (qNMR) and for determining the purity of a sample without the need for a specific reference standard for the analyte.

Sample Preparation and Matrix Effects in Analytical Measurements

Effective sample preparation is a critical step to ensure accurate and reliable analytical results for "Ethene, 1,1-dichloro-2-(ethylsulfonyl)-". The choice of sample preparation technique depends on the matrix in which the compound is present (e.g., environmental samples, biological fluids). For volatile chlorinated organic compounds, techniques such as headspace analysis, purge and trap, and solid-phase microextraction (SPME) are commonly employed to isolate the analyte from the matrix. researchgate.netthermofisher.com

Matrix effects can significantly impact the accuracy of mass spectrometry-based analyses by either suppressing or enhancing the ionization of the target analyte. nih.govtandfonline.com These effects are caused by co-eluting compounds from the sample matrix that interfere with the ionization process in the mass spectrometer's source. nebiolab.com For "Ethene, 1,1-dichloro-2-(ethylsulfonyl)-", which contains both chlorine and sulfur, the potential for matrix effects in complex samples is a significant consideration.

To mitigate matrix effects, several strategies can be employed:

Chromatographic Separation: Optimizing the chromatographic method to separate the analyte from interfering matrix components.

Sample Dilution: Diluting the sample to reduce the concentration of matrix components.

Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that is similar to the sample matrix.

Use of Internal Standards: The use of a stable isotope-labeled internal standard is the most effective way to compensate for matrix effects. chromatographyonline.com

Table 3: Common Sample Preparation Techniques for Volatile Organic Compounds

| Technique | Principle | Applicability |

|---|---|---|

| Headspace Analysis | Analysis of the vapor phase in equilibrium with a solid or liquid sample in a sealed vial. thermofisher.com | Suitable for volatile compounds in solid or liquid matrices. thermofisher.com |

| Purge and Trap | Inert gas is bubbled through the sample, and the purged volatile compounds are trapped on an adsorbent material before being thermally desorbed for analysis. thermofisher.com | Effective for concentrating trace levels of volatile organic compounds from water samples. |

The selection of an appropriate sample preparation method and the careful evaluation of potential matrix effects are crucial for the development of robust and accurate analytical methods for "Ethene, 1,1-dichloro-2-(ethylsulfonyl)-".

Environmental Transformation Mechanisms of Ethene, 1,1 Dichloro 2 Ethylsulfonyl

Atmospheric Degradation Pathways

Once released into the atmosphere, Ethene, 1,1-dichloro-2-(ethylsulfonyl)- is subject to several degradation processes that transform it into other chemical species. These pathways are crucial in determining its atmospheric lifetime and potential for long-range transport.

The presence of a carbon-carbon double bond in Ethene, 1,1-dichloro-2-(ethylsulfonyl)- makes it susceptible to attack by atmospheric oxidants, primarily hydroxyl radicals (•OH) and, to a lesser extent, ozone (O3).

Hydroxyl Radicals (•OH): Hydroxyl radicals are highly reactive and play a significant role in the daytime degradation of many volatile organic compounds (VOCs). The reaction is expected to proceed via the electrophilic addition of the hydroxyl radical to the double bond. The ethylsulfonyl group, being electron-withdrawing, is likely to influence the reaction rate. While a specific rate constant for Ethene, 1,1-dichloro-2-(ethylsulfonyl)- is not available, data for structurally related compounds can provide an estimate of its atmospheric lifetime with respect to this reaction. For instance, the reaction of •OH with vinyl sulfones is a recognized degradation pathway.

Ozone (O3): The reaction of alkenes with ozone, known as ozonolysis, is another important atmospheric degradation pathway. This reaction involves the cleavage of the carbon-carbon double bond. Studies on vinyl sulfones have shown that they react with ozone, suggesting that Ethene, 1,1-dichloro-2-(ethylsulfonyl)- would also be susceptible to ozonolysis. The reaction products would depend on the specific reaction conditions and the subsequent reactions of the Criegee intermediates formed.

Data on the atmospheric reaction rates for analogous compounds are presented in the table below to provide context for the potential reactivity of Ethene, 1,1-dichloro-2-(ethylsulfonyl)-.

| Compound | Reactant | Rate Constant (cm³/molecule·s) | Atmospheric Half-Life |

| 1,1-Dichloroethene | •OH | 1.09 x 10⁻¹¹ | ~1.5 days |

| 1,1-Dichloroethene | O₃ | 3.7 x 10⁻²¹ | >8 years |

Note: The atmospheric half-lives are calculated based on average atmospheric concentrations of •OH (5 x 10⁵ molecules/cm³) and O₃ (7 x 10¹¹ molecules/cm³). The actual half-life can vary depending on atmospheric conditions.

Indirect photolysis, involving reactions with photochemically generated reactive species other than •OH and O₃, can also contribute to the degradation of Ethene, 1,1-dichloro-2-(ethylsulfonyl)- in the atmosphere.

The atmospheric degradation of Ethene, 1,1-dichloro-2-(ethylsulfonyl)- is expected to yield a variety of volatile organic compounds. Based on the known degradation pathways of similar compounds, the following products can be anticipated:

Reaction with •OH: The initial addition of a hydroxyl radical to the double bond, followed by reaction with oxygen, would likely lead to the formation of halogenated carbonyl compounds and sulfonyl-containing acids.

Reaction with O₃: Ozonolysis would cleave the double bond, potentially forming phosgene (B1210022) (from the CCl₂ moiety) and a sulfonyl-containing carbonyl compound.

Further oxidation of these primary degradation products can lead to the formation of smaller, more oxidized species, and may contribute to the formation of secondary organic aerosols. Organosulfur compounds are known to be precursors to atmospheric aerosols, which can have implications for air quality and climate unc.eduacs.orgpublish.csiro.aucopernicus.orgnih.gov.

Aquatic Transformation Mechanisms

In aquatic environments, the transformation of Ethene, 1,1-dichloro-2-(ethylsulfonyl)- is governed by processes such as hydrolysis and photolysis, which can significantly influence its persistence and mobility in water bodies.

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. The susceptibility of Ethene, 1,1-dichloro-2-(ethylsulfonyl)- to hydrolysis would depend on the stability of the carbon-chlorine and carbon-sulfur bonds under typical environmental pH conditions (pH 5-9). The sulfonyl group is generally stable to hydrolysis. However, vinyl sulfones can undergo hydrolysis, and the rate of this reaction can be influenced by the pH of the water. The hydrolysis of vinyl sulfides has been shown to proceed via slow proton transfer to the double bond, and a similar mechanism might be relevant for vinyl sulfones.

Below is a table showing hydrolysis data for a related compound to illustrate potential behavior.

| Compound | pH | Temperature (°C) | Half-Life |

| 1,1-Dichloroethene | 7 | 25 | Very slow (estimated > 1 year) |

In the sunlit upper layers of aquatic systems, direct and indirect photolysis can be important transformation pathways for dissolved organic compounds.

Direct Photolysis: Similar to atmospheric photolysis, direct photolysis in water requires the absorption of sunlight. The efficiency of this process is dependent on the compound's quantum yield, which is the fraction of absorbed photons that result in a chemical reaction.

Indirect Photolysis: In natural waters, indirect photolysis can be a significant degradation pathway. This process is mediated by photochemically produced reactive species such as hydroxyl radicals (•OH), singlet oxygen, and carbonate radicals, which are generated from dissolved organic matter, nitrate, and nitrite. The photodegradation of organosulfur pesticides in aquatic environments has been documented, suggesting that Ethene, 1,1-dichloro-2-(ethylsulfonyl)- could also be susceptible to these processes.

The products of aquatic photolysis would likely include smaller, more water-soluble compounds resulting from the breakdown of the parent molecule.

Anaerobic and Aerobic Biotransformation in Water and Sediment Systems

No studies were found that investigate the breakdown of this compound by microorganisms in the absence or presence of oxygen in aquatic environments.

Mechanistic Studies of Environmental Transport and Partitioning

No research is available to describe the movement and distribution of Ethene, 1,1-dichloro-2-(ethylsulfonyl)- between air, water, and soil.

Without primary research and published data, any attempt to generate content for these sections would be speculative and would not meet the required standards of scientific accuracy.

Q & A

Q. What are the established synthetic routes for 1,1-dichloro-2-(ethylsulfonyl)ethene, and what methodological considerations are critical for achieving high yields?

- Methodological Answer : A common synthesis involves radical-mediated reactions under reflux conditions. For example, 1,1-dichloro-2-(ethylsulfonyl)ethane (precursor) can react with chlorobenzene and di-tert-butyl peroxide (DTBP) as a radical initiator. Key parameters include:

-

Temperature : Reflux conditions (≥130°C for chlorobenzene).

-

Catalyst : DTBP added incrementally to sustain radical generation.

-

Purification : Flash chromatography (petroleum ether:ethyl acetate = 4:1) yields ~69% product .

Alternative routes involve carbanion intermediates via metal-halogen exchange (e.g., butyllithium with diethyl trichloromethane phosphonate), followed by aldehyde addition to form dichloroethene derivatives .- Data Table :

| Reagent/Condition | Role | Yield | Reference |

|---|---|---|---|

| DTBP in chlorobenzene | Radical initiator | 69% | |

| Butyllithium + aldehyde | Carbanion generation | Not specified |

Q. How can researchers ensure accurate identification of this compound in analytical studies given its multiple synonyms?

- Methodological Answer : Cross-referencing synonyms (e.g., dichlorovinyl ethyl sulfone, 1,1-dichloro-2-ethanesulfonyl-ethene) with authoritative databases like EPA DSSTox or CAS Common Chemistry is critical. Use IUPAC naming conventions and validate structures via:

Q. What preliminary toxicity assessments should be conducted when handling 1,1-dichloro-2-(ethylsulfonyl)ethene in laboratory settings?

- Methodological Answer : While chronic toxicity data are lacking for this compound , adopt protocols for sulfonyl halides:

- Acute Exposure : Monitor respiratory and dermal irritation.

- Metabolite Screening : Test for ethylene oxide analogs (potential carcinogens via DNA alkylation) .

- Environmental Impact : Assess biodegradation pathways using OECD 301 guidelines.

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the ethylsulfonyl group in radical stabilization or nucleophilic substitution reactions?

- Methodological Answer : The ethylsulfonyl group acts as an electron-withdrawing moiety, polarizing the dichloroethene backbone. In radical reactions (e.g., DTBP-mediated), sulfonyl groups stabilize transition states via resonance. For nucleophilic substitutions:

Q. How can contradictions in reported thermodynamic properties (e.g., enthalpy of formation) be resolved through computational or experimental validation?

- Methodological Answer : Discrepancies arise from measurement techniques (e.g., gas-phase vs. solution calorimetry). To resolve:

Q. What statistical methodologies are recommended for analyzing inconsistencies in reaction yield data across different synthetic protocols?

- Methodological Answer : Apply ANOVA or Tukey’s HSD test to compare yields under varying conditions (e.g., catalyst loading, temperature). For small datasets:

-

Grubbs’ Test : Identify outliers.

-

Error Propagation Analysis : Quantify uncertainty in purification losses.

Data visualization (box plots, scatter plots) should highlight trends, as per IUPAC guidelines for reproducibility .- Data Table :

| Statistical Test | Use Case | Example Reference |

|---|---|---|

| ANOVA | Comparing multiple reaction conditions | |

| Grubbs’ Test | Outlier detection in yield data |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.